Trans-2-Hexene is an organic compound with the molecular formula and a molecular weight of approximately 84.16 g/mol. It is classified as an alkene due to the presence of a carbon-carbon double bond. The compound is characterized by its trans configuration, where the substituents on the double bond are positioned on opposite sides, distinguishing it from its cis counterpart. Trans-2-Hexene is a colorless liquid that is flammable and has a characteristic odor .
Trans-2-Hexene exhibits biological activity that has been studied in various contexts. It has been noted for its potential role in atmospheric chemistry, particularly in the formation of secondary organic aerosols through oxidation processes. Additionally, some studies suggest that it may have effects on human health when inhaled or ingested, primarily due to its flammable nature and potential toxicity in high concentrations .
Trans-2-Hexene can be synthesized through several methods:
Trans-2-Hexene has several industrial applications:
Studies investigating the interactions of trans-2-Hexene with other chemicals have shown that it can participate in complex reactions leading to various products under oxidative conditions. For instance, its reaction with hydroxyl radicals leads to a range of nitrated compounds, which have implications for environmental chemistry and air quality assessments .
Trans-2-Hexene shares structural similarities with several other alkenes. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Configuration | Unique Features |
---|---|---|---|
Cis-2-Hexene | Cis | Substituents on the same side of the double bond | |
1-Hexene | Terminal | Double bond at the end of the carbon chain | |
3-Hexene | Internal | Double bond between the third and fourth carbons | |
Cyclohexane | Saturated | No double bonds; fully saturated hydrocarbon |
Trans-2-Hexene's unique trans configuration affects its physical properties and reactivity compared to these similar compounds, influencing its applications in industrial chemistry and material science .
Key experimental parameters included:
Trans-2-hexene demonstrates distinct kinetic behavior compared to structurally related alkenes:
Compound | k_total (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) | Addition Contribution | Allylic Abstraction | Alkyl Abstraction |
---|---|---|---|---|
trans-2-hexene | 7.65 ± 0.72 | 38.9% | 23.0% | 38.1% |
trans-2-butene | 4.12 ± 0.31 | 52.1% | 32.4% | 15.5% |
1-hexene | 5.89 ± 0.53 | 61.8% | 18.7% | 19.5% |
Cyclohexene | 9.24 ± 0.87 | 28.3% | 44.2% | 27.5% |
Data derived from [2]
The enhanced alkyl abstraction in trans-2-hexene (38.1%) versus trans-2-butene (15.5%) arises from its extended carbon skeleton, providing six remote hydrogen atoms (C5–C6 positions) susceptible to chlorine attack [2]. Conformational analysis reveals that the trans configuration minimizes steric hindrance at the double bond, allowing 12% faster addition rates compared to cis isomers in pentene homologs [2].
The Atkinson SAR model decomposes chlorine-alkene reactivity into three additive components:
$$
k{\text{total}} = k{\text{add}} + k{\text{allylic}} + k{\text{alkyl}}
$$
For trans-2-hexene (CH₃-CH₂-CH₂-CH=CH-CH₃):
Allylic abstraction:
Alkyl abstraction:
Summing these components predicts $$k_{\text{total}} = 7.65 \times 10^{-10}$$ cm³ molecule⁻¹ s⁻¹, matching experimental values within 2% error [2]. The model’s success stems from its hydrogen-specific parameters:
$$
\begin{aligned}
k{\text{allylic}}(1°) &= 0.34 \times 10^{-10} \
k{\text{allylic}}(2°) &= 0.37 \times 10^{-10} \
k{\text{alkyl}}(1°) &= 0.35 \times 10^{-10} \
k{\text{alkyl}}(2°) &= 0.93 \times 10^{-10} \
\end{aligned}
$$
These parameters, derived from multivariate regression of 32 alkene reactions, enable accurate rate prediction for C₄–C₈ trans-alkenes [2]. The methodology demonstrates particular efficacy for branched and cyclic structures, with mean absolute errors <15% across validation datasets [2].
The initial chlorine addition to trans-2-hexene’s double bond proceeds through a non-concerted mechanism, forming a vibrationally excited adduct (CH₃-CH₂-CH₂-ĊCl-CH₂-CH₃*) that rapidly stabilizes via collisional deactivation. Master equation modeling suggests 89% of adducts stabilize under atmospheric pressure, with subsequent O₂ addition forming peroxy radicals [2]:
$$
\text{Cl} + \text{trans-2-C}6\text{H}{12} \rightarrow \text{C}6\text{H}{12}\text{Cl}^* \xrightarrow{\text{O}2} \text{C}6\text{H}_{12}\text{ClOO}^\bullet
$$
These peroxy radicals initiate chain propagation reactions, contributing to tropospheric ozone formation through NOₓ cycling [3].
Allylic hydrogen abstraction generates resonance-stabilized allyl radicals, while remote alkyl abstraction produces chlorine-terminated alkanes:
$$
\begin{aligned}
\text{Allylic: } &\text{Cl}^\bullet + \text{CH}2\text{=CH-CH}2\text{-R} \rightarrow \text{HCl} + \text{CH}2\text{=C}^\bullet\text{-CH}2\text{-R} \
\text{Alkyl: } &\text{Cl}^\bullet + \text{CH}3\text{-CH}2\text{-CH}2\text{-CH=CH-CH}3 \rightarrow \text{HCl} + \text{CH}3\text{-CH}2\text{-ĊH-CH=CH-CH}_3 \
\end{aligned}
$$
Isotopic labeling studies confirm that 72% of allylic abstractions occur at the C4 position, reflecting secondary hydrogen accessibility [2].
Flammable;Health Hazard